molecular formula C20H22N2OS B2869255 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide CAS No. 329227-01-2

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide

Cat. No.: B2869255
CAS No.: 329227-01-2
M. Wt: 338.47
InChI Key: NMNXVJNQGYDJPM-UHFFFAOYSA-N
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Description

This compound belongs to the class of 2-aminothiophene derivatives, which are notable for their applications in pharmaceuticals, agrochemicals, and materials science. Its core structure comprises a tetrahydrobenzothiophene ring fused with a cyano group at position 3 and a methyl group at position 4.

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-11-5-6-15-16(10-21)20(24-17(15)9-11)22-19(23)18-13(3)7-12(2)8-14(18)4/h7-8,11H,5-6,9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNXVJNQGYDJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide involves multiple steps, typically starting with the preparation of the benzothiophene core. The synthetic route may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Functional Group Modifications: Introduction of cyano and methyl groups through nitration and alkylation reactions.

    Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under controlled conditions.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common reagents for these reactions include hydrogen gas (for reduction), potassium permanganate (for oxidation), and halogens or alkyl halides (for substitution). The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, potentially leading to new insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituent at Position 2 Core Modifications Key Structural Observations (from crystallography) Reference
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide (Target) 2,4,6-Trimethylbenzamide Tetrahydrobenzothiophene with CN, CH3 Likely envelope conformation of cyclohexene ring (inferred)
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 2,3-Dihydrobenzodioxine-carboxamide Benzodioxine fused to carboxamide Not reported; similar coupling reactions implied
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide 3-Phenoxypropanamide Phenoxyalkyl chain Molecular formula: C19H20N2O2S; higher lipophilicity
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide Benzamide with benzoyl group at position 3 Benzoyl instead of cyano group Dihedral angle: 54.1° between phenyl rings; intramolecular H-bond
N-[[3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]carbamothioyl]benzamide Thienopyridine core with isopropyl and thiourea Pyridine ring substitution Enhanced steric bulk from isopropyl; potential for metal chelation

Key Observations:

  • Substituent Effects on Conformation: The cyclohexene ring in tetrahydrobenzothiophene derivatives often adopts an envelope conformation (θ = 0.5–0.6°, φ ≈ 126°), as seen in analogs like N-(3-benzoyl-...)benzamide . The 2,4,6-trimethylbenzamide group in the target compound may introduce torsional strain, altering dihedral angles compared to less bulky substituents.
  • In contrast, benzodioxine-carboxamide substituents () introduce electron-rich aromatic systems, which may favor π-π stacking interactions .
  • Biological Implications: The phenoxypropanamide analog () has a longer alkyl chain, likely improving membrane permeability but reducing target specificity compared to the trimethylbenzamide group .

Thermal and Physicochemical Properties

  • Melting Points: Analogs exhibit melting points ranging from 411 K () to 430–431 K (). The trimethylbenzamide group in the target compound may lower melting points compared to rigid benzodioxine systems due to increased conformational flexibility .
  • Solubility: Bulkier substituents (e.g., 2,4,6-trimethylbenzamide) reduce aqueous solubility, whereas phenoxypropanamide derivatives () may exhibit moderate solubility in organic solvents .

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